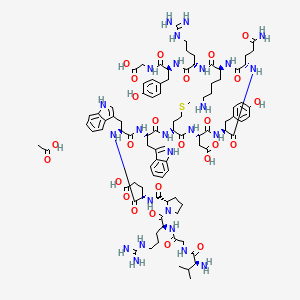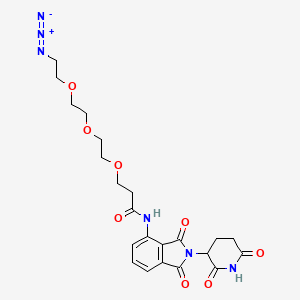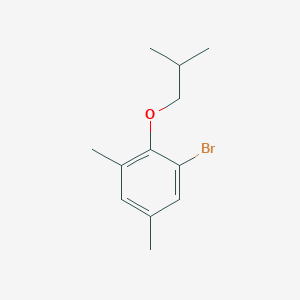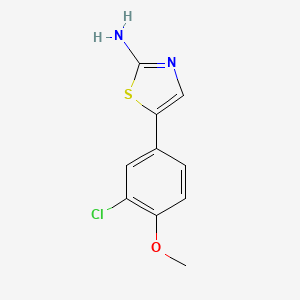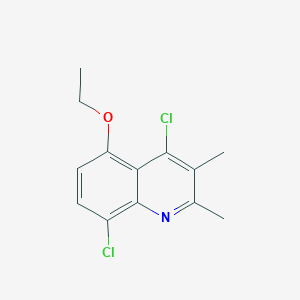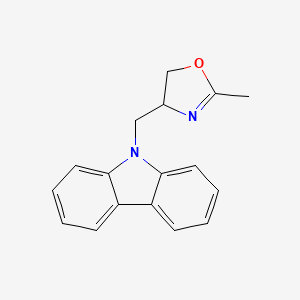
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole typically involves a multi-step process. One common method includes the cycloaddition reaction using copper (II) sulfate and sodium ascorbate, which yields the desired product with high regioselectivity . The reaction is carried out in a water/ethanol solvent mixture (50/50), and the product is purified through chromatography on a silica gel column followed by recrystallization in an ether/hexane mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a biosensor due to its photochemical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may exert its effects by modulating specific signaling pathways such as the p38 mitogen-activated protein kinase pathway, which is involved in inflammation . Additionally, its photochemical properties enable it to participate in electron transfer processes, making it useful in optoelectronic applications .
Comparación Con Compuestos Similares
Similar Compounds
9-(2-(Benzyloxy)ethyl)-9H-carbazole: Similar in structure but with different functional groups, leading to varied applications.
2-(3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole-9-yl) ethyl methacrylate: Another carbazole derivative with distinct electronic properties.
Uniqueness
4-(Carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole stands out due to its unique combination of the carbazole and oxazole rings, which imparts distinct photochemical and electronic properties. This makes it particularly suitable for applications in optoelectronics and as a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C17H16N2O |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-(carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H16N2O/c1-12-18-13(11-20-12)10-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13H,10-11H2,1H3 |
Clave InChI |
PIBVAULRYCPZAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(CO1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


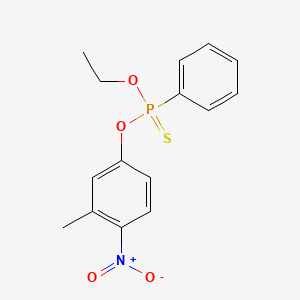

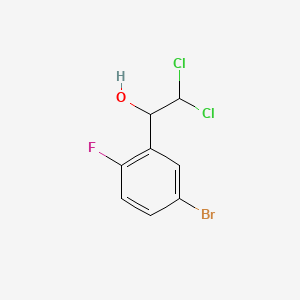


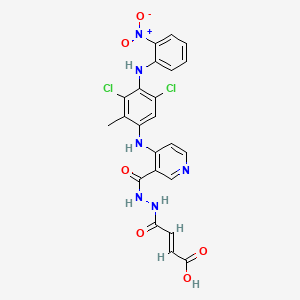
![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
